N-(4-methylidenecyclohexyl)cyclobutanecarboxamide
CAS No.: 2097898-34-3
Cat. No.: VC4204607
Molecular Formula: C12H19NO
Molecular Weight: 193.29
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2097898-34-3 |
|---|---|
| Molecular Formula | C12H19NO |
| Molecular Weight | 193.29 |
| IUPAC Name | N-(4-methylidenecyclohexyl)cyclobutanecarboxamide |
| Standard InChI | InChI=1S/C12H19NO/c1-9-5-7-11(8-6-9)13-12(14)10-3-2-4-10/h10-11H,1-8H2,(H,13,14) |
| Standard InChI Key | WUWBNNOEXCDKOF-UHFFFAOYSA-N |
| SMILES | C=C1CCC(CC1)NC(=O)C2CCC2 |
Introduction
N-(4-methylidenecyclohexyl)cyclobutanecarboxamide is an organic compound belonging to the class of amides. It is characterized by its unique molecular structure, which combines a cyclohexyl group with a cyclobutanecarboxamide moiety. This compound has garnered interest in various scientific and industrial applications due to its potential biological activity and versatility in chemical reactions.
Synthesis Methods
The synthesis of N-(4-methylidenecyclohexyl)cyclobutanecarboxamide typically involves the reaction of 4-methylidenecyclohexanone with cyclobutanecarboxylic acid chloride in the presence of a base like triethylamine. This reaction is conducted under anhydrous conditions to prevent hydrolysis of the acid chloride. The product is then purified using techniques such as recrystallization or column chromatography.
Industrial Production
In industrial settings, continuous flow reactors are often used to ensure consistent reaction conditions and high yields. Automated systems for reagent addition and parameter control enhance efficiency and scalability.
Chemical Reactions
N-(4-methylidenecyclohexyl)cyclobutanecarboxamide can undergo various chemical reactions:
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Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide to form ketones or carboxylic acids.
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Reduction: Reduction reactions using lithium aluminum hydride or sodium borohydride yield alcohols or amines.
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Substitution: Nucleophilic substitution reactions involve replacing the carboxamide group with nucleophiles like amines or thiols.
Scientific Research Applications
This compound has several applications in scientific research:
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Chemistry: It serves as a building block in organic synthesis for more complex molecules.
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Biology: Investigated for its potential antimicrobial and anticancer properties.
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Medicine: Explored as a potential therapeutic agent due to its unique structure.
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Industry: Used in developing new materials and as an intermediate in pharmaceutical and agrochemical synthesis.
Mechanism of Action
The mechanism of action involves interaction with specific molecular targets, such as enzymes or receptors. This interaction can lead to inhibition or activation of these targets, resulting in various biological effects. The exact pathways depend on the application and target molecules.
Comparison with Similar Compounds
N-(4-methylidenecyclohexyl)cyclobutanecarboxamide is distinct due to its combination of cyclohexyl and cyclobutanecarboxamide groups, imparting unique chemical and biological properties. Similar compounds include cyclobutanecarboxamide and 4-methylidenecyclohexanone, which lack one of these moieties.
Future Research Directions
Future studies should focus on exploring the compound's biological activity and optimizing its synthesis for industrial applications. Investigating its interactions with molecular targets could provide insights into its therapeutic potential.
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